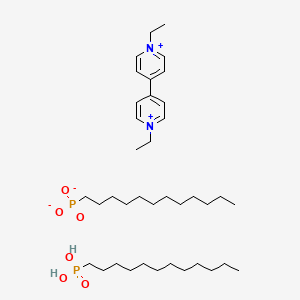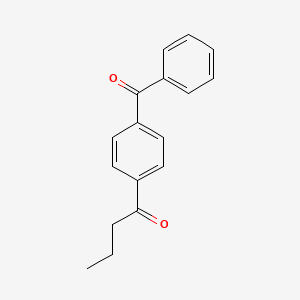
1-(1H-Inden-3-yl)-N'-phenyl-N,N-di(propan-2-yl)boranediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine is a complex organic compound that features a unique structure combining an indenyl group, a phenyl group, and a boranediamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including cytotoxic effects on cancer cells.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine involves its interaction with specific molecular targets. The indenyl and phenyl groups may facilitate binding to enzymes or receptors, while the boranediamine moiety can participate in coordination with metal ions. These interactions can modulate biological pathways and exert therapeutic effects.
類似化合物との比較
Similar Compounds
- 3,3’-(2,2-Propanediyl)bis(1-isopropylidene-1H-indene)
- 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives
Uniqueness
1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine is unique due to its combination of indenyl, phenyl, and boranediamine groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of reactions and applications that similar compounds may not be able to achieve.
特性
CAS番号 |
648431-26-9 |
|---|---|
分子式 |
C21H27BN2 |
分子量 |
318.3 g/mol |
IUPAC名 |
N-[[di(propan-2-yl)amino]-(3H-inden-1-yl)boranyl]aniline |
InChI |
InChI=1S/C21H27BN2/c1-16(2)24(17(3)4)22(23-19-11-6-5-7-12-19)21-15-14-18-10-8-9-13-20(18)21/h5-13,15-17,23H,14H2,1-4H3 |
InChIキー |
AQYQVDOICMMMHM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CCC2=CC=CC=C12)(NC3=CC=CC=C3)N(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


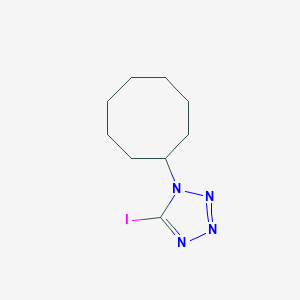
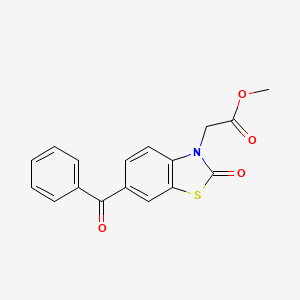

![Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12610819.png)


![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)
![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)
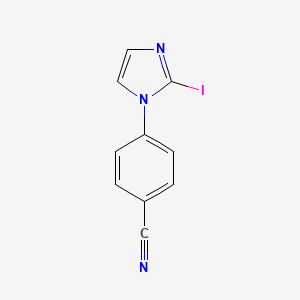

![Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-](/img/structure/B12610859.png)
